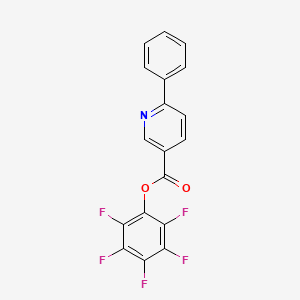

Pentafluorophenyl 6-phenylnicotinate

Overview

Description

Pentafluorophenyl 6-phenylnicotinate is an organic compound with the molecular formula C18H8F5NO2 and a molecular weight of 365.26 g/mol . It is a derivative of nicotinic acid, where the carboxyl group is esterified with pentafluorophenol. This compound is known for its unique chemical properties, including its stability and reactivity, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

Pentafluorophenyl 6-phenylnicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through covalent bonding, which can alter the enzyme’s activity and stability . Additionally, this compound can form complexes with proteins, affecting their structural conformation and function .

Cellular Effects

This compound influences various cellular processes. It has been shown to impact cell signaling pathways, particularly those involved in inflammatory responses. For example, it can modulate the NF-κB signaling pathway, leading to changes in gene expression related to inflammation . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and RNA, through non-covalent interactions, which can lead to changes in gene expression . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects . At higher doses, this compound can cause toxicity, leading to symptoms such as weight loss, organ damage, and changes in behavior . These findings highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect the levels of various metabolites, influencing the overall metabolic flux within the cell. These interactions are essential for understanding the compound’s metabolic fate and its potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Understanding its transport and distribution is crucial for elucidating its overall impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the nucleus, where it can interact with DNA and RNA, influencing gene expression . Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy production . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenyl 6-phenylnicotinate can be synthesized through the esterification of 6-phenylnicotinic acid with pentafluorophenol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 6-phenylnicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group can be displaced by nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: The major products are substituted nicotinates, depending on the nucleophile used.

Hydrolysis: The primary products are 6-phenylnicotinic acid and pentafluorophenol.

Scientific Research Applications

Pentafluorophenyl 6-phenylnicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentafluorophenyl 6-phenylnicotinate involves its ability to form stable ester bonds with various nucleophiles. The pentafluorophenyl group enhances the reactivity of the ester, making it an efficient coupling agent. The compound interacts with molecular targets through nucleophilic attack, leading to the formation of new covalent bonds .

Comparison with Similar Compounds

Similar Compounds

- Pentafluorophenyl 2-phenylpyridine-5-carboxylate

- Pentafluorophenyl 6-phenylpyridine-3-carboxylate

- 2,3,4,5,6-pentakis fluoranyl phenyl 6-phenylpyridine-3-carboxylate

Uniqueness

Pentafluorophenyl 6-phenylnicotinate stands out due to its high reactivity and stability, which are attributed to the presence of the pentafluorophenyl group. This makes it particularly useful in applications requiring efficient and selective coupling reactions. Compared to similar compounds, it offers enhanced performance in terms of yield and reaction rate .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 6-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F5NO2/c19-12-13(20)15(22)17(16(23)14(12)21)26-18(25)10-6-7-11(24-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPUNKGUYBKZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640183 | |

| Record name | Pentafluorophenyl 6-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-41-9 | |

| Record name | Pentafluorophenyl 6-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

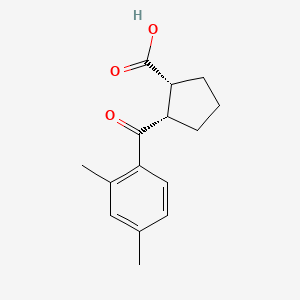

![cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613515.png)

![cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613516.png)

![9-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoic acid](/img/structure/B1613533.png)